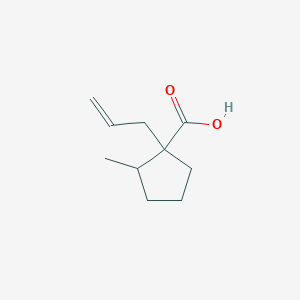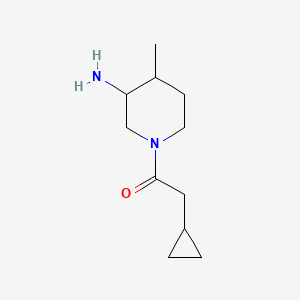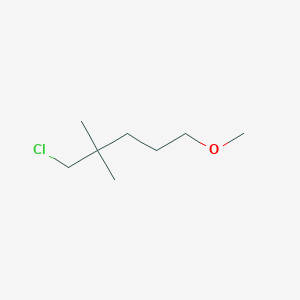
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclopentane, featuring a carboxylic acid functional group and an alkyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid typically involves the alkylation of cyclopentane derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalytic hydrogenation and other green chemistry principles can also be integrated to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The alkyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes and signal transduction cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane, (2-methyl-1-propenyl)-: A similar compound with a different functional group arrangement.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-: Another related compound with a ketone functional group.
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-methyl-1-prop-2-enylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-3-6-10(9(11)12)7-4-5-8(10)2/h3,8H,1,4-7H2,2H3,(H,11,12) |
Clé InChI |
MXCLTZSYFUCKEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)
![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)

![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)
![1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B13192052.png)
![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)



![2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13192092.png)
![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)

